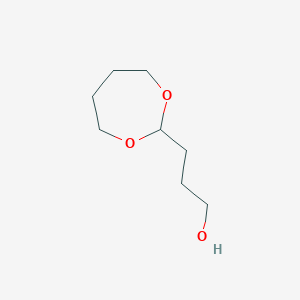
3-(1,3-Dioxepan-2-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxepan-2-YL)propan-1-OL is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.211 g/mol . . This compound is characterized by a dioxepane ring attached to a propanol group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxepan-2-YL)propan-1-OL typically involves the reaction of 2-butine-1,4-diol with 1,4-butanediol and 4-hydroxybutanal . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the dioxepane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxepan-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
3-(1,3-Dioxepan-2-YL)propan-1-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxepan-2-YL)propan-1-OL involves its interaction with various molecular targets and pathways. The dioxepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(1,3-Dioxepan-2-YL)propan-1-OL is unique due to its specific ring structure and the presence of both ether and alcohol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
66338-17-8 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-(1,3-dioxepan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c9-5-3-4-8-10-6-1-2-7-11-8/h8-9H,1-7H2 |
Clé InChI |
JNHOAUJUARIRBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(OC1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


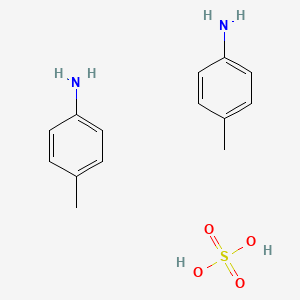

![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)

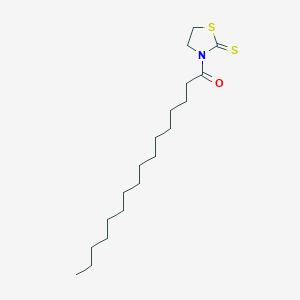
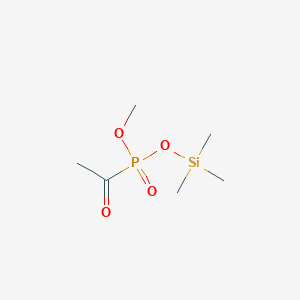
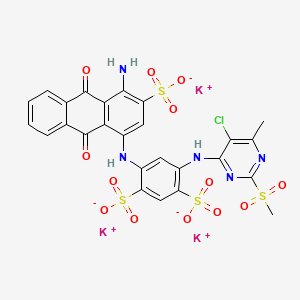
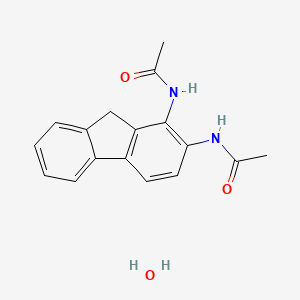
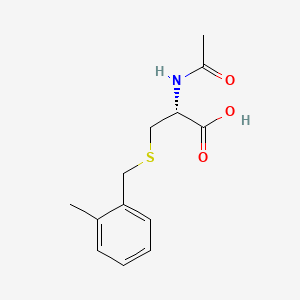
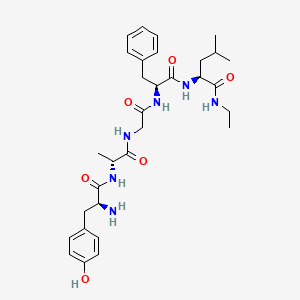
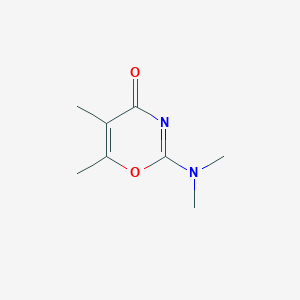
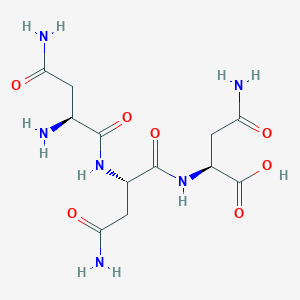
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
